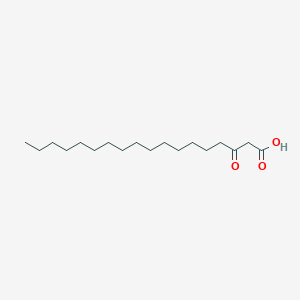
3-Oxooctadecanoic acid
Übersicht
Beschreibung
It is an intermediate product in the biosynthesis of fatty acids and is derived from stearic acid . This compound is characterized by the presence of a keto group at the third carbon atom of the octadecanoic acid chain, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxooctadecanoic acid can be synthesized through the oxidation of stearic acid. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the third carbon position .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the enzymatic conversion of malonic acid. This biocatalytic process is preferred due to its specificity and efficiency, resulting in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products:
Dicarboxylic Acids: Formed through oxidation.
Hydroxy Fatty Acids: Formed through reduction.
Derivatives: Various substituted products formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-Oxooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in fatty acid metabolism and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-oxooctadecanoic acid involves its role as an intermediate in fatty acid biosynthesis. It is converted from malonic acid via enzymatic processes and participates in various metabolic pathways. The keto group at the third carbon position allows it to interact with specific enzymes and molecular targets, influencing lipid metabolism and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Octadecanoic Acid: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Hydroxyoctadecanoic Acid: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and reactivity.
3-Oxopentadecanoic Acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 3-Oxooctadecanoic acid is unique due to the presence of the keto group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGUZWHNVQJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















